N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound belonging to the family of isoquinoline derivatives, which are known for their diverse pharmacological properties
Mechanism of Action
Target of Action
The compound, also known as N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is primarily used in the field of optical imaging . It has been used as a fluorophore for in vivo NIR-II imaging of cancer . The primary target of this compound is the gastrin-releasing peptide receptor (GRPR) , which is overexpressed in prostate cancer .
Mode of Action
The compound interacts with its target, the GRPR, to enable highly specific NIR-II imaging of prostate cancer . The compound’s interaction with GRPR allows for the targeted imaging of cancer cells, providing a valuable tool for early cancer diagnosis and imaging-guided therapy .
Biochemical Pathways
The compound’s interaction with GRPR affects the biochemical pathways related to cancer cell proliferation and survival . By binding to GRPR, the compound can help visualize these pathways, providing valuable insights into the mechanisms of cancer progression .
Pharmacokinetics
It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
The result of the compound’s action is the generation of highly specific NIR-II images of prostate cancer . This allows for the early detection and treatment of cancer, potentially improving patient outcomes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s fluorescence performance can be affected by the presence of other molecules in the environment . Additionally, the compound’s ability to selectively sense primary aromatic amines among various amines suggests that its action can be influenced by the chemical composition of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be achieved through a multi-step process:
Step 1: : Preparation of the isoquinoline derivative via Pictet-Spengler reaction, using appropriate aldehydes and amines.
Step 2: : Introduction of the propylsulfonyl group through sulfonation.
Step 3: : Coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using carbodiimide-mediated amide bond formation.
Industrial Production Methods
While the compound can be synthesized in a laboratory setting, industrial production would require scaling up these reactions, optimizing yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and control reaction conditions on a larger scale.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions:
Oxidation: : The propylsulfonyl group can undergo further oxidation to form sulfoxides or sulfones.
Reduction: : The nitro group on the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: : Reagents like sodium borohydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Chlorinating agents or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Aminated derivatives.
Substitution: : Functionalized aromatic compounds with varying electronic properties.
Scientific Research Applications
Chemistry
Ligand Design: : Used in the design of ligands for metal complexes due to its unique structural features.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.
Cell Signaling: : Acts on specific signaling pathways in cellular processes.
Medicine
Drug Development: : Potential for development as an anticancer or antimicrobial agent.
Diagnostics: : May serve as a probe for imaging or diagnostic purposes.
Industry
Material Science: : Utilized in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: : Functions as a catalyst or catalyst precursor in organic transformations.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
Structural Features: : The specific propylsulfonyl substitution provides unique steric and electronic properties.
Biological Activity: : Different substitution patterns lead to variations in biological activity, making this compound a potential candidate for specific therapeutic applications.
This deep dive should cover the ins and outs of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Got any more niche compounds up your sleeve or something else?
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-9-28(25,26)23-8-7-13-3-5-16(10-15(13)12-23)20-19(24)14-4-6-17-18(11-14)22-27-21-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNOYJSTWARNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.